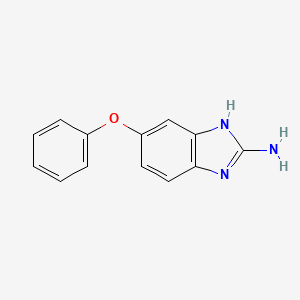

6-phenoxy-1H-benzimidazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

55486-78-7 |

|---|---|

Molecular Formula |

C13H11N3O |

Molecular Weight |

225.25 g/mol |

IUPAC Name |

6-phenoxy-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C13H11N3O/c14-13-15-11-7-6-10(8-12(11)16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) |

InChI Key |

BSJFXXQHLLJOBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)N=C(N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Benzimidazole 2 Amines and Their Derivatives

Classical and Contemporary Strategies for Benzimidazole (B57391) Core Construction

The formation of the benzimidazole nucleus is a well-explored area of organic synthesis, with a variety of methods available to chemists. These can be broadly categorized into condensation reactions, cyclization protocols, and multicomponent reactions.

Condensation Reactions Involving o-Phenylenediamines and Precursors

The most traditional and widely employed method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. nih.gov This electrophile can be an aldehyde, a carboxylic acid, or a derivative thereof. nih.govsemanticscholar.org

The reaction between an o-phenylenediamine and an aldehyde is a common approach. rsc.org This condensation can be facilitated by various catalysts, including acid catalysts like chlorosulfonic acid and p-toluenesulfonic acid, which promote the cyclization and subsequent dehydration. rsc.org Metal catalysts, such as those based on cobalt and gold nanoparticles, have also been shown to be effective, often under milder conditions. nih.govrsc.org For instance, gold nanoparticles supported on titanium dioxide (Au/TiO2) can catalyze the selective reaction between o-phenylenediamine and aldehydes at ambient conditions. nih.gov Photocatalytic methods using reagents like Rose Bengal have also been developed to drive this condensation. acs.org

Carboxylic acids and their derivatives, such as esters and acid chlorides, are also frequently used as the one-carbon source. nih.govsemanticscholar.org The reaction with carboxylic acids often requires dehydrating conditions, which can be achieved using strong acids or high temperatures. semanticscholar.orgconnectjournals.com The use of reagents like sodium metabisulfite (B1197395) as an oxidizing agent in the condensation of o-phenylenediamines with aldehydes has proven to be an efficient method. ias.ac.in

| Catalyst/Reagent | Precursors | Conditions | Yield | Reference |

| Chlorosulfonic acid | o-Phenylenediamines, Aromatic aldehydes | Mild | Good to excellent | rsc.org |

| p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Grinding, Solvent-free | High | rsc.org |

| Cobalt nanocomposite | Phenylenediamines, Aldehydes | Additive- and oxidant-free | High | organic-chemistry.org |

| Au/TiO2 | o-Phenylenediamine, Aldehydes | Ambient, CHCl3:MeOH | High | nih.gov |

| Rose Bengal (photocatalyst) | o-Phenylenediamines, Aldehydes | Visible light | Good to excellent | acs.org |

| Sodium metabisulfite | o-Phenylenediamines, Benzaldehydes | Room temperature, Ethanol/water | High | ias.ac.in |

| Ammonium (B1175870) chloride | o-Phenylenediamine, Aromatic acids | 80-90 °C, EtOH | 72-90% | semanticscholar.org |

Cyclization Reactions and Ring-Closure Protocols

Beyond simple condensations, various cyclization strategies have been developed to construct the benzimidazole ring. Intramolecular cyclization reactions are a powerful tool. For example, the reduction of a 2-nitroaniline (B44862) derivative followed by cyclization is a common route. organic-chemistry.org This can be achieved in a one-pot reaction using reagents like formic acid and iron powder. organic-chemistry.org

Another approach involves the oxidative cyclization of anilines. nih.gov For instance, the oxidation of anilines to nitrosobenzene (B162901) intermediates, followed by reaction and cyclization, can yield benzimidazoles. nih.gov Acid-mediated cyclization of amine N-oxides has also been reported as a method for forming the benzimidazole ring. researchgate.net

Furthermore, domino reactions involving C-N bond formation and subsequent cyclization have been developed. An iron(III) porphyrin-catalyzed one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate (B1210297) provides a direct route to benzimidazole derivatives. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzimidazoles from simple starting materials in a single step. rsc.orgrsc.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. rsc.orgrsc.org

One such example is the Ugi-Smiles four-component reaction, which can be followed by a cascade of reactions to produce fused benzimidazolo piperazines. acs.org Another MCR involves the reaction of benzyl (B1604629) halides, 2-aminobenzimidazole (B67599), and α-hydroxy C-H acids to form benzimidazolo quinazolinones. tandfonline.com Iron-catalyzed three-component reactions of benzo-1,2-quinone, aldehydes, and ammonium acetate have also been developed for the synthesis of benzimidazoles. rsc.org

Regioselective Functionalization of the Benzimidazole Ring System

To synthesize the target molecule, 6-phenoxy-1H-benzimidazol-2-amine, specific functional groups must be introduced at defined positions on the benzimidazole core. This requires regioselective synthetic strategies.

Strategies for Phenoxy Group Introduction at Position 6

The introduction of a phenoxy group at the 6-position of the benzimidazole ring typically starts with a substituted o-phenylenediamine precursor. The most straightforward approach is to begin with 4-phenoxy-1,2-phenylenediamine. This precursor, which already contains the desired phenoxy group at the correct position, can then undergo condensation with a suitable reagent to form the 2-aminobenzimidazole ring.

Alternatively, if starting with a pre-formed benzimidazole, nucleophilic aromatic substitution (SNAr) could be a viable strategy. A benzimidazole with a good leaving group, such as a halogen (e.g., 6-chloro- or 6-fluoro-1H-benzimidazol-2-amine), could react with phenol (B47542) or a phenoxide salt in the presence of a suitable base and potentially a catalyst to install the phenoxy group. The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been reported, which could serve as precursors for such a reaction. nih.gov

Derivatization at the 2-Amino Position

The 2-amino group of the benzimidazole ring can be introduced in several ways. A common method is the reaction of an o-phenylenediamine with cyanamide. researchgate.net This reaction directly installs the 2-amino group during the cyclization process. Another approach involves the use of carbodiimides in a copper-catalyzed cascade addition and cyclization with o-haloanilines. acs.org

Once the 2-aminobenzimidazole is formed, the amino group can be further derivatized. For example, it can react with various electrophiles. researchgate.net Although the target compound is this compound itself, it's important to note that this 2-amino group provides a handle for further structural modifications if desired. For instance, reactions with isothiocyanates can lead to thiourea (B124793) derivatives, and acylation with chloroformates can yield carbamates. connectjournals.com

The synthesis of 2-aminobenzimidazole derivatives has been achieved through various methods, including the reaction of 2-chloro-1H-benzo[d]imidazole with amines. nih.gov

| Starting Material | Reagent | Product | Reference |

| o-Phenylenediamine | Cyanamide | 2-Aminobenzimidazole | researchgate.net |

| o-Haloanilines | Carbodiimides | 2-Aminobenzimidazoles | acs.org |

| 2-Chloro-1H-benzo[d]imidazole | Amines | 2-Aminobenzimidazole derivatives | nih.gov |

N-Substitution Chemistry of the Benzimidazole Heterocycle

The nitrogen atoms of the benzimidazole ring are key sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The N-H group in the benzimidazole ring can undergo N-alkylation and N-acylation reactions. orientjchem.org N-substitution at the 1-position of the benzimidazole nucleus is a common strategy to enhance the biological properties of these compounds. acs.orgresearchgate.net

The synthesis of N-substituted benzimidazoles is often achieved through the reaction of the parent benzimidazole with various halides in the presence of a base. nih.gov For instance, 1H-benzo[d]imidazol-2-amine can be reacted with benzyl halides to produce 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com These derivatives can be further functionalized. For example, treatment with phenylchloroformate yields the corresponding phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. connectjournals.com

The general synthetic approach for N,2,6-trisubstituted 1H-benzimidazole derivatives involves a two-step process. First, 2,6-disubstituted 1H-benzimidazoles are synthesized, followed by N-alkylation using substituted halides. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of benzimidazole derivatives. This technique offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govnih.gov

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of benzimidazoles. For example, the cyclo-condensation of 4-nitro-ortho-phenylenediamine with various phenoxyacetic acids has been efficiently carried out using microwave heating in the presence of an HCl catalyst, with reaction times as short as 2.5–3.5 minutes. tandfonline.com Similarly, 1,2-disubstituted benzimidazoles have been synthesized in high yields (86% to 99%) and short reaction times (5–10 minutes) via a microwave-assisted, solvent-free method. nih.gov The use of microwave energy can also facilitate one-pot synthesis, further simplifying the experimental procedure. arkat-usa.org

The synthesis of 2-substituted benzimidazoles from 1,2-arylenediamines and dimethylformamide (DMF) with HCl has been achieved in just 2 minutes at 150°C under microwave irradiation. rsc.org This highlights the potential of microwave technology to accelerate the synthesis of complex heterocyclic compounds. arkat-usa.org

Catalyst-Mediated Synthetic Pathways

Catalysts play a crucial role in the synthesis of benzimidazoles, often enabling reactions to proceed under milder conditions with improved efficiency and selectivity. A variety of catalysts have been employed for this purpose, including both acid and metal-based systems.

The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a common route to benzimidazoles, and this reaction is often facilitated by strong acids. connectjournals.com More recently, catalyst-mediated approaches have been developed to avoid the harsh conditions associated with traditional methods.

For instance, the coupling of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has been successfully catalyzed by HATU and EDC.HCl. who.int Another efficient method involves the use of erbium triflate (Er(OTf)₃) as a catalyst in the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions. nih.gov The synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives can be achieved through the condensation of o-phenylenediamines with aldehydes using sodium metabisulfite (Na₂S₂O₅) as a catalyst. nih.gov

Methodologies for Chemical Structure Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzimidazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectra of benzimidazoles exhibit characteristic signals for the protons of the benzimidazole core and any substituents. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet in the downfield region, often above δ 12.0 ppm in DMSO-d₆. rsc.orgnih.gov Aromatic protons of the benzimidazole ring system generally resonate in the region of δ 7.0–8.5 ppm. orientjchem.orgrsc.org For example, in 2-phenyl-1H-benzo[d]imidazole, the aromatic protons appear as a multiplet between δ 7.19 and 8.17 ppm in DMSO-d₆. rsc.org

¹C NMR Spectroscopy: The ¹³C NMR spectra provide valuable information about the carbon framework of benzimidazole derivatives. The chemical shift of the C2 carbon is particularly diagnostic and is influenced by the nature of the substituent at this position. For 2-substituted benzimidazoles, the C2 signal is typically found in the range of δ 150–160 ppm. rsc.orgmdpi.com The other carbons of the benzimidazole ring resonate at chemical shifts characteristic of aromatic and heterocyclic systems. For instance, in 1H-benzo[d]imidazole, the C2, C4/C7, and C5/C6 carbons appear at δ 141.85, 115.44, and 121.63 ppm, respectively, in DMSO-d₆. rsc.org The use of 2D NMR techniques, such as COSY, HMQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals. usm.my

Below is a table summarizing typical NMR data for benzimidazole derivatives:

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 12.0 - 13.5 | N-H proton (imidazole ring), often a broad singlet. |

| ¹H | 7.0 - 8.5 | Aromatic protons of the benzimidazole ring. |

| ¹³C | 150 - 160 | C2 carbon of the imidazole ring. |

| ¹³C | 110 - 145 | Other aromatic carbons of the benzimidazole ring. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in benzimidazole derivatives. The IR spectra of these compounds are characterized by several distinct absorption bands.

A prominent feature in the IR spectrum of N-unsubstituted benzimidazoles is the N-H stretching vibration, which typically appears as a broad band in the region of 3100–3500 cm⁻¹. rsc.orgnih.gov For 2-aminobenzimidazoles, the N-H stretching vibrations of the amino group are also observed in this region. The C=N stretching vibration of the imidazole ring gives rise to a strong absorption band usually found between 1610 and 1630 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1400–1600 cm⁻¹ region. orientjchem.org

For 2-(phenoxymethyl)benzimidazole, the C=N stretching mode is observed at 1522 cm⁻¹ in the IR spectrum. esisresearch.org In 2-(5-nitro-1H-benzimidazol-2-ylmethoxy)-phenyl amine, characteristic bands for the NO₂ group are seen at 1518 cm⁻¹ (asymmetric) and 1332 cm⁻¹ (symmetric), while the C=C and C=N ring stretching vibrations are observed at 1627 cm⁻¹ and 1390 cm⁻¹, respectively. tandfonline.com

The table below summarizes characteristic IR absorption bands for benzimidazole derivatives:

| Functional Group | Absorption Range (cm⁻¹) |

| N-H (stretch, imidazole) | 3100 - 3500 (broad) |

| N-H (stretch, amine) | 3300 - 3500 |

| C-H (stretch, aromatic) | > 3000 |

| C=N (stretch, imidazole) | 1610 - 1630 |

| C=C (stretch, aromatic) | 1400 - 1600 |

| NO₂ (stretch, asymmetric) | ~1520 |

| NO₂ (stretch, symmetric) | ~1330 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. While specific, detailed mass spectrometric studies exclusively focused on this compound are not extensively documented in peer-reviewed literature, the fragmentation pattern can be reliably predicted based on the well-established behavior of the benzimidazole core and related substituted derivatives. researchgate.netjournalijdr.comresearchgate.netacs.org

Under electron ionization (EI), the this compound molecule is expected to first form a molecular ion (M⁺•). The subsequent fragmentation of this ion would likely proceed through several key pathways, dictated by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation is anticipated to involve the cleavage of the phenoxy group and fragmentation of the benzimidazole ring itself.

Key predicted fragmentation pathways include:

Loss of the Phenoxy Moiety: Cleavage of the C-O ether bond can occur, leading to the loss of a phenoxy radical (•OPh) or a phenol molecule (HOPh). This would result in a significant fragment ion corresponding to the aminobenzimidazole cation.

Fragmentation of the Benzimidazole Core: The benzimidazole ring system is known to undergo a characteristic fragmentation pattern involving the elimination of a neutral molecule of hydrogen cyanide (HCN). journalijdr.com This process involves the breakdown of the imidazole portion of the fused ring system.

Loss of the Amino Group: Cleavage of the C-N bond at the 2-position can result in the loss of an amino radical (•NH₂) or ammonia (B1221849) (NH₃), although this is generally a less favored pathway compared to the fragmentation of the core ring structure.

The resulting mass spectrum would therefore be a composite of peaks representing these and other minor fragmentation events. High-resolution mass spectrometry (HRMS) would be invaluable in confirming the elemental composition of each fragment and, by extension, the fragmentation pathway.

Table 1: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (Predicted) | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 225 | [M]⁺• | Molecular Ion |

| 132 | [M - OPh]⁺ | Cleavage of the ether bond with loss of phenoxy radical |

| 131 | [M - PhOH]⁺• | Rearrangement and loss of phenol |

| 105 | [M - OPh - HCN]⁺ | Loss of phenoxy radical followed by loss of hydrogen cyanide |

| 93 | [PhO]⁺ | Phenoxy cation |

Note: The m/z values are nominal masses calculated for the most common isotopes. The actual observed values may differ slightly based on the instrument's resolution and calibration.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. As of the current literature survey, a specific single-crystal XRD study for this compound has not been reported. However, based on extensive crystallographic data available for a wide array of substituted benzimidazole derivatives, a hypothetical solid-state structure can be proposed. google.comresearchgate.netscilit.commdpi.com

The benzimidazole core is characteristically planar or nearly planar. researchgate.netscilit.com The solid-state architecture of benzimidazole derivatives is typically dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. google.comscilit.comnih.gov For this compound, the following features are anticipated in its crystal structure:

Hydrogen Bonding: The presence of both a hydrogen-bond donor (the N-H of the imidazole ring and the N-H of the amino group) and acceptor sites (the imine nitrogen of the imidazole ring and the oxygen of the phenoxy group) suggests the formation of extensive hydrogen-bonding networks. It is highly probable that molecules would form centrosymmetric dimers or extended chains via N-H···N hydrogen bonds between the imidazole moieties of adjacent molecules. acs.orgacs.org The 2-amino group would also likely participate in hydrogen bonding, possibly with the phenoxy oxygen of a neighboring molecule (N-H···O) or another imidazole nitrogen (N-H···N), further stabilizing the crystal lattice into a three-dimensional supramolecular architecture. nih.goviucr.org

Given these characteristics, this compound is likely to crystallize in one of the common centrosymmetric space groups, such as P2₁/c or P-1, which are frequently observed for benzimidazole derivatives. researchgate.net

Table 2: Typical Crystallographic Parameters for Substituted Benzimidazole Derivatives

| Parameter | Typical Values/Observations | Reference |

| Crystal System | Monoclinic, Triclinic | researchgate.net |

| Space Group | P2₁/c, P-1, C2/c | researchgate.net |

| Hydrogen Bonding Motifs | N-H···N (dimers, chains), N-H···O, C-H···π | scilit.comacs.orgacs.org |

| π-π Stacking Distance | 3.4 - 3.8 Å (interplanar distance) | nih.gov |

| Benzimidazole Core | Generally planar or near-planar | google.comscilit.com |

Note: This table represents generalized data from various benzimidazole derivatives and serves as a predictive guide for the expected crystallographic features of this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic and structural features of 6-phenoxy-1H-benzimidazol-2-amine.

DFT studies have been employed to determine the optimized geometry and electronic properties of this compound in its ground state. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, time-dependent DFT (TD-DFT) has been utilized to investigate the electronic transitions and predict the absorption spectra, offering insights into the molecule's behavior in its excited states.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in understanding the chemical reactivity and kinetic stability of this compound. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability. Molecular Electrostatic Potential (MEP) maps have also been generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. These maps are essential for predicting how the molecule will interact with other chemical species.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, these simulations have been pivotal in identifying potential biological targets and understanding the nature of its interactions at the molecular level.

Docking studies have successfully identified the potential binding sites of this compound within the active sites of various enzymes and receptors. These simulations reveal the specific amino acid residues that are key to the interaction, often involving hydrogen bonds, hydrophobic interactions, and pi-pi stacking. The precise binding mode, including the conformation of the ligand within the binding pocket, is also elucidated through these computational models.

Beyond identifying binding modes, molecular docking simulations can also provide a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy. This information is crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The stability of the ligand-target complex is inferred from these predicted affinities, with lower binding energies suggesting a more stable interaction.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations have been applied to this compound to study its conformational flexibility and the dynamics of its interaction with biological targets. These simulations can confirm the stability of binding modes predicted by docking and reveal changes in the conformation of both the ligand and the target protein upon binding.

In Silico Prediction of Pharmacokinetic-Relevant Properties (Excluding Dosage/Toxicity)

In silico tools, such as the SwissADME web server, are widely used in computational chemistry to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule based on its structure. nih.govsigmaaldrich.com This approach allows for the early assessment of a compound's potential as a drug candidate by identifying key pharmacokinetic characteristics without the need for initial laboratory experiments. chemicalbook.com

This subsection would have focused on predicting how "this compound" is absorbed and distributed within a biological system. Key parameters that would have been calculated from the molecule's structure are detailed in the conceptual table below.

Gastrointestinal (GI) Absorption: This parameter predicts the extent to which a compound is absorbed from the human gut into the bloodstream. A high probability would suggest good oral bioavailability.

Caco-2 Permeability: This is a prediction of a compound's ability to cross the Caco-2 cell monolayer, an in vitro model of the human intestinal barrier. A high permeability value is often correlated with good intestinal absorption.

P-glycoprotein (P-gp) Substrate: P-gp is a protein that can pump foreign substances out of cells. This prediction assesses whether the compound is likely to be a substrate for P-gp. If it is a substrate, its cellular uptake and bioavailability could be reduced.

Conceptual Data Table for Absorption and Distribution Parameters This table is for illustrative purposes only, as data could not be generated.

View Data

| Parameter | Predicted Value | Interpretation |

| GI Absorption | N/A | High/Low probability of absorption from the intestines. |

| Caco-2 Permeability (log Papp in cm/s) | N/A | Prediction of permeability across the intestinal cell line. |

| P-gp Substrate | N/A | Yes/No prediction of being actively pumped out of cells. |

The solubility of a compound is a critical factor influencing its absorption and formulation. This section would have analyzed the predicted aqueous solubility of "this compound". The prediction is derived from the molecule's structural features, such as its size, polarity, and the presence of hydrogen bond donors and acceptors. The phenoxy group, for instance, would likely decrease aqueous solubility due to its hydrophobic nature, while the amine and benzimidazole (B57391) nitrogen atoms could contribute to solubility through hydrogen bonding with water.

Log S (ESOL): This is the logarithm of the molar solubility in water. Values closer to zero indicate higher solubility.

Solubility Class: A qualitative descriptor (e.g., soluble, moderately soluble, poorly soluble) based on the Log S value.

Conceptual Data Table for Solubility Predictions This table is for illustrative purposes only, as data could not be generated.

View Data

| Parameter | Predicted Value | Predicted Class |

| Log S (ESOL) | N/A | N/A |

| Solubility in water (mg/ml) | N/A | N/A |

| Solubility Class | N/A | e.g., Soluble, Moderately soluble, etc. |

Exploration of Biological Activities and Underlying Molecular Mechanisms

Antimicrobial Efficacy and Mechanisms of Action.mdpi.compjmonline.orgnih.govresearchgate.netmdpi.comnih.gov

The benzimidazole (B57391) scaffold is a prominent feature in a multitude of compounds demonstrating a wide array of biological activities, including significant antimicrobial properties. nih.govnih.govnih.gov Derivatives of benzimidazole are recognized for their effectiveness against various microorganisms. nih.gov Their structural similarity to purine (B94841) nucleoside bases allows for interaction with the biopolymers of living systems, contributing to their therapeutic effects. nih.gov

Antibacterial Activity against Pathogenic Strains.mdpi.comacs.orgresearchgate.netresearchgate.netbenthamscience.com

Benzimidazole derivatives have shown notable antibacterial activity against a range of pathogenic bacteria. researchgate.netbenthamscience.com For instance, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have demonstrated significant inhibitory effects. One such derivative, compound 2g, exhibited minimal inhibitory concentration (MIC) values of 8, 4, and 4 μg/mL against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), respectively. acs.org

The mechanism of action for some benzimidazole derivatives involves the inhibition of crucial bacterial enzymes. Molecular docking studies have suggested that compounds like 2g can interact with the active site of dihydrofolate reductase (DHFR), an essential enzyme for bacterial survival. acs.org Another target for benzimidazole-based compounds is the bacterial histidine protein kinase, which is part of a "two-component switch" system that bacteria use to regulate gene transcription in response to environmental changes. google.com Inhibition of this system disrupts bacterial adaptation and virulence. google.com

To enhance the antibacterial efficacy, particularly against Gram-negative bacteria which possess a resistant outer membrane, modifications to the benzimidazole structure have been explored. mdpi.com Increasing the lipophilicity of the molecule, for example by introducing a sulfur atom and methyl groups, can facilitate diffusion across the bacterial membrane. mdpi.com A series of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines were synthesized with this aim, and subsequent S-alkylation with various aryl/hetaryl chloroacetamides and benzyl (B1604629) chloride led to derivatives with antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com

Here is an interactive data table summarizing the antibacterial activity of a representative benzimidazole derivative:

Antifungal Activity and Target Identification.pjmonline.orgnih.govacs.org

Benzimidazole derivatives are also recognized for their antifungal properties. pjmonline.orgnih.gov Some compounds have shown efficacy against pathogenic fungi such as Candida albicans and Aspergillus niger. acs.org For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, including compounds 1b, 1c, 2e, and 2g, displayed moderate activity against both C. albicans and A. niger with MIC values of 64 μg/mL. acs.org

The mechanism of antifungal action for some benzimidazoles involves the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. nih.gov Additionally, some benzimidazole derivatives have been found to affect various species of fungi, including those resistant to common antifungal drugs like fluconazole (B54011) and itraconazole. nih.gov For instance, compounds 1a and 2a from a benzimidazole series demonstrated broad-spectrum antifungal effects. nih.gov

The following interactive data table presents the antifungal activity of specific benzimidazole derivatives:

Antiparasitic Activity: Interference with Parasite-Specific Pathways.nih.govresearchgate.net

Benzimidazole derivatives have demonstrated significant potential as antiparasitic agents, with activity against a variety of protozoa and helminths. nih.govresearchgate.net Research has shown that many of these compounds are more active against protozoa like Giardia lamblia and Entamoeba histolytica than standard drugs such as Metronidazole and Albendazole. nih.govresearchgate.net

A key mechanism of action for the antiparasitic effects of some benzimidazoles is the inhibition of tubulin polymerization. nih.govresearchgate.net Specifically, 2-methoxycarbonylamino derivatives have been shown to inhibit this process, which is crucial for the parasite's cellular structure and function. nih.govresearchgate.net However, it is noteworthy that not all potent antiparasitic benzimidazoles operate through this mechanism, suggesting the existence of other parasite-specific pathways that are targeted by these compounds. nih.govresearchgate.net

For example, a series of N-benzyl-1H-benzimidazol-2-amines showed higher activity against Leishmania mexicana amastigotes and lower cytotoxicity compared to the reference drug miltefosine. nih.gov Another promising target in parasites like Trypanosoma cruzi and Leishmania is the Old Yellow Enzyme (OYE), an oxidoreductase involved in the synthesis of prostaglandin (B15479496) F2α, which is essential for the parasite's infective cycle. nih.gov

Antiviral Properties and Inhibition of Viral Replication.mdpi.comnih.gov

The benzimidazole nucleus is a core structure in a number of compounds with antiviral activity. mdpi.comnih.gov A study of 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, which bear either linear (dialkylamino)alkyl- or bulkier (quinolizidin-1-yl)alkyl moieties at position 1, revealed potent antiviral activity against a range of viruses. nih.gov

These compounds were particularly effective against Respiratory Syncytial Virus (RSV), with half-maximal effective concentration (EC50) values as low as 20 nM. nih.gov Moderate activity was also observed against other viruses, including Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackievirus B2 (CVB2), especially for derivatives with a (quinolizidin-1-yl)alkyl residue. nih.gov The research also included testing against representatives of other virus families such as Reoviridae (Reo-1), Herpesviridae (Herpes Simplex Virus type 1), and Poxviridae (Vaccinia Virus). nih.gov

Anticancer Research: Modulation of Cellular Processes and Molecular Targets.nih.govacs.orgresearchgate.net

The benzimidazole scaffold is a significant pharmacophore in the development of anticancer drugs due to its broad cytotoxic potential and adaptable mechanisms for inhibiting tumor growth. nih.gov Several benzimidazole derivatives have been investigated for their antiproliferative activities against various cancer cell lines. acs.orgresearchgate.net

For instance, a series of novel benzimidazole analogs were synthesized and screened against oral squamous cell carcinoma (H103 and H314) and colorectal carcinoma (HCT116) cell lines. researchgate.net One compound, V7, demonstrated promising broad-spectrum activity and high selectivity towards these cancer cells, with half-maximal inhibitory concentration (IC50) values of 11.64 μM, 16.68 μM, and 13.30 μM for H103, H314, and HCT116, respectively. researchgate.net The anticancer effect of V7 was linked to its ability to inhibit sirtuin 2 (SIRT2). researchgate.net

Another study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives found that compound 2g exhibited the best antiproliferative activity against the MDA-MB-231 breast cancer cell line. acs.org

The following interactive data table provides a summary of the anticancer activity of a specific benzimidazole derivative:

Kinase Inhibition (e.g., EGFR, Lck, Pim-1).nih.govmdpi.comnih.gov

A significant mechanism through which benzimidazole derivatives exert their anticancer effects is the inhibition of various protein kinases, which are often dysregulated in cancer. nih.govchemrevlett.com

Pim-1 Kinase: The lead compound SGI-1776, an imidazo[1,2-b]pyridazine, has demonstrated potent inhibition of Pim-1 kinase. nih.gov Structure-activity relationship (SAR) studies revealed that a hydrophobic moiety at the R1 position and small ring substituent groups at the 6-amine position are crucial for this inhibitory activity. nih.gov Inhibition of Pim kinases by compounds like SGI-1776 has been shown to alter prostate cancer cell growth and can re-sensitize chemoresistant cells to taxanes. nih.gov Furthermore, a novel derivative of 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) has been identified as an inhibitor of PIM-1 kinase, exhibiting pronounced pro-apoptotic activity. mdpi.com Enzymatic assays showed this derivative to be a more efficient inhibitor of PIM-1 kinase than CK2 kinase. mdpi.com

EGFR and other Tyrosine Kinases: Benzimidazole-based compounds have been designed as multi-kinase inhibitors. mdpi.com A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazides were synthesized and evaluated for their ability to inhibit multiple tyrosine kinases. mdpi.com Compounds 6c and 6h-j from this series showed excellent cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 7.82 to 21.48 μM. mdpi.com These compounds were further assessed for their enzymatic activity against a panel of kinases including EGFR, Her2, VEGFR2, CDK2, AURKC, HDAC1, and mTOR. mdpi.com

Casein Kinase 1 gamma (CK1γ): Screening of a compound library led to the identification of 2-phenylamino-6-cyano-1H-benzimidazole 1a as a potent and selective inhibitor of CK1γ. nih.gov Further optimization of this series resulted in compound 1h, which possessed good enzymatic and cellular potency, excellent selectivity for CK1γ, and acceptable pharmacokinetic properties. nih.gov

DNA-Interacting Mechanisms

Benzimidazole derivatives are known to interact with DNA, a characteristic that underpins some of their biological effects. The interaction of a similar benzimidazole derivative, 2-(1H-benzimidazol-2-yl) phenol (B47542) (2-Bip), with sequence-specific DNA has been investigated using electrochemical methods. researchgate.net These studies evaluated changes in the oxidation signals of both the compound and guanine, a fundamental component of DNA, to understand the interaction mechanism. researchgate.net While direct studies on 6-phenoxy-1H-benzimidazol-2-amine are not specified, the general ability of the benzimidazole scaffold to interact with DNA suggests a potential mechanism for its activity. This interaction can lead to the suppression of cancer cell overgrowth by causing aberrant DNA replication and chromatin condensation. nih.gov

Cell Cycle Modulation and Apoptosis Induction

A key aspect of the anticancer potential of benzimidazole derivatives lies in their ability to modulate the cell cycle and induce apoptosis, or programmed cell death. Research has shown that these compounds can cause cell cycle arrest at various phases, including S, G0/G1, or G2/M, leading to abnormal mitosis and ultimately, apoptosis. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells.

Studies on other benzimidazole derivatives have demonstrated their capacity to trigger cytotoxicity and activate caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway, in both sensitive and resistant cancer cell lines. nih.gov Furthermore, some benzimidazoles disturb the mitochondrial membrane potential, resulting in the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade and leads to cell death. nih.gov

Anti-inflammatory Effects and Arachidonic Acid Cascade Modulation

The compound has demonstrated significant anti-inflammatory properties, primarily through its influence on the arachidonic acid cascade, a critical pathway in the generation of inflammatory mediators.

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid to prostaglandins, which are key players in inflammation and pain. nih.gov Benzimidazole derivatives have been identified as potential COX inhibitors. nih.gov For instance, certain 1,2-diphenylbenzimidazoles have shown the ability to inhibit COX-2. nih.gov The mechanism of inhibition often involves the inhibitor binding within the cyclooxygenase channel, forming hydrogen bonds with key amino acid residues like Tyr-385 and Ser-530. nih.gov This interaction blocks the enzyme's active site and prevents the synthesis of pro-inflammatory prostaglandins.

5-Lipoxygenase (5-LOX) Activating Protein (FLAP) Inhibition

The 5-lipoxygenase (5-LOX) pathway is another crucial branch of the arachidonic acid cascade, leading to the production of leukotrienes, potent inflammatory mediators implicated in conditions like asthma. nih.govnih.gov The 5-lipoxygenase-activating protein (FLAP) is an essential protein that facilitates the transfer of arachidonic acid to 5-LOX. nih.govmedchemexpress.com

Benzimidazole derivatives have been identified as inhibitors of FLAP. frontiersin.orgresearchgate.net By binding to FLAP, these inhibitors prevent the translocation of 5-LOX to the nuclear membrane, thereby blocking the synthesis of leukotrienes. nih.gov This mechanism has been demonstrated by compounds like MK-886. nih.govmedchemexpress.com The inhibition of FLAP by benzimidazole derivatives represents a promising strategy for controlling leukotriene-mediated inflammation. frontiersin.orgresearchgate.net

Table 1: Investigated FLAP Inhibitors and their Properties

| Inhibitor | Type | Key Findings |

| MK-886 | Potent, cell-permeable, and orally active FLAP inhibitor. medchemexpress.com | Induces apoptosis and is a non-competitive PPARα antagonist. medchemexpress.com |

| Quiflapon (MK-591) | Selective and specific FLAP inhibitor. medchemexpress.com | IC50 of 1.6 nM in a FLAP binding assay. medchemexpress.com |

| Veliflapon (BAY X 1005) | Orally active and selective FLAP inhibitor. medchemexpress.com | Inhibits the synthesis of leukotrienes B4 and C4. medchemexpress.com |

| Fiboflapon sodium (GSK2190915) | Potent and orally bioavailable FLAP inhibitor. medchemexpress.comnih.gov | Potency of 2.9 nM in FLAP binding. medchemexpress.com |

Interaction with Specific Receptors (e.g., TRPV1, Cannabinoid, Bradykinin)

The transient receptor potential vanilloid 1 (TRPV1) is an ion channel involved in sensing pain and heat. nih.govnih.gov It is activated by various stimuli, including capsaicin, heat, and protons. nih.gov Benzimidazole derivatives have been explored as potent TRPV1 antagonists. researchgate.net By blocking the TRPV1 receptor, these compounds can potentially alleviate pain associated with inflammation and neuropathy.

While direct interactions with cannabinoid and bradykinin (B550075) receptors by this compound are not extensively detailed in the provided context, the broad biological activity of the benzimidazole scaffold suggests that interactions with other receptor systems involved in inflammation and pain are plausible and warrant further investigation.

Anthelmintic Activity and Enzyme Targets

Benzimidazoles have a long-standing history as effective anthelmintic agents used in both human and veterinary medicine to treat infections caused by parasitic worms. nih.govnih.gov Their efficacy is often attributed to their ability to interfere with the cytoskeleton of the parasite by selectively interacting with β-tubulin. nih.gov

Recent research has also focused on other potential enzyme targets for new anthelmintics. One such area of investigation is the rhodoquinone-dependent metabolism, which is crucial for the energy metabolism of many helminths. nih.gov Enzymes involved in this pathway, such as COQ-2 and kynurenine (B1673888) monooxygenase (KMO-1), present attractive targets for the development of helminth-specific inhibitors. nih.gov The benzimidazole scaffold is being investigated for its potential to inhibit such crucial parasite enzymes. allmultidisciplinaryjournal.com For instance, some benzimidazole derivatives have shown potent activity against the earthworm Pheretima posthuma. nih.govallmultidisciplinaryjournal.com

Another enzyme target that has been explored is dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and certain amino acids. nih.govacs.org Inhibiting DHFR can disrupt crucial metabolic pathways in parasites, leading to their demise.

Structure Activity Relationship Sar Studies for Optimized Pharmacological Profiles

Correlating Structural Variations with Biological Potency and Selectivity

The biological activity of benzimidazole (B57391) derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core. nih.gov SAR analyses have consistently shown that modifications at the N1, C2, C5, and C6 positions can dramatically alter the pharmacological effects of these compounds. nih.gov

Impact of the Phenoxy Moiety at Position 6 on Activity

The phenoxy group at the C6 position of the benzimidazole ring plays a crucial role in modulating the biological activity of the parent compound. The introduction of a phenoxy moiety can influence the molecule's lipophilicity and its ability to form key interactions with target proteins.

Research on related benzimidazole and benzothiazole (B30560) derivatives has highlighted the significance of the phenoxy moiety for herbicidal activity. plantprotection.pl Specifically, enantiomers of benzothiazole derivatives featuring a difluoromethylsulfonyl group on the benzene (B151609) ring and a phenoxyethyl group at the 2-position of the imidazole (B134444) ring demonstrated notable herbicidal effects. plantprotection.pl This suggests that the electronic and steric properties of the phenoxy group, along with its specific substitution pattern, are critical determinants of biological response.

Influence of the 2-Amino Group and its Derivatization

The 2-amino group is a key functional group in the 6-phenoxy-1H-benzimidazol-2-amine scaffold, contributing significantly to its pharmacological profile. researchgate.net This group can participate in hydrogen bonding interactions with biological targets, a crucial factor for binding affinity. researchgate.net

Derivatization of the 2-amino group has been a widely explored strategy to modulate the activity of benzimidazole compounds. For instance, the synthesis of 2-alkoxycarbonylaminobenzimidazoles has been achieved in the presence of various solvents, indicating the reactivity of the amino group for further modification. researchgate.net The antiparasitic drug albendazole, a 2-aminobenzimidazole (B67599) derivative, underscores the therapeutic importance of this structural feature. nih.gov

Furthermore, the conversion of the 2-amino group into other functional groups, such as in the synthesis of 2-(2-aminophenyl)benzothiazole and 2-(2-aminophenyl)benzoxazole derivatives, has been shown to yield compounds with aminopeptidase (B13392206) activity. nih.gov This highlights the versatility of the 2-amino group as a handle for creating diverse chemical entities with varied biological functions.

Role of Substituents on the N1-Position of the Benzimidazole Ring

The N1 position of the benzimidazole ring offers a prime site for substitution to enhance pharmacological properties. nih.gov Attaching different substituents at this position can significantly increase the chemotherapeutic activity of benzimidazole derivatives. nih.gov For example, the presence of a benzyl (B1604629) group at the N1 position, as seen in drugs like clemizole (B1669166) and candesartan, is known to confer potent biological activity. nih.gov

Studies have shown that N-alkylation of the benzimidazole ring with substituted halides is a common synthetic strategy to introduce diversity at this position. nih.gov The choice of the N1-substituent can influence not only the potency but also the selectivity of the compound for a particular biological target. For instance, in a series of N,2,6-trisubstituted 1H-benzimidazole derivatives, the presence of an N-benzyl group was found to be desirable for enhanced antibacterial and antifungal activities. nih.gov

Effect of Heterocyclic Substituents on Benzimidazole Derivatives

The incorporation of other heterocyclic rings onto the benzimidazole scaffold is a powerful strategy to create novel compounds with enhanced and diverse biological activities. nih.gov This approach can lead to molecules with broad-spectrum antimicrobial properties or selective antibacterial activity. nih.gov

Identification of Key Pharmacophoric Elements for Specific Biological Responses

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For benzimidazole derivatives, several key pharmacophoric elements have been identified that are crucial for eliciting specific biological responses.

The benzimidazole nucleus itself is considered a vital pharmacophore due to its structural similarity to naturally occurring purines. nih.gov The ability of the benzimidazole ring system to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to its biological activity. researchgate.net

The following table summarizes the key pharmacophoric elements and their associated biological activities:

| Pharmacophoric Element | Position | Associated Biological Activity |

| Benzimidazole Nucleus | Core Scaffold | Broad-spectrum activities (antimicrobial, anticancer, etc.) researchgate.netnih.gov |

| Diarylamine | C2 | Bradykinin (B550075) receptor antagonism (anti-inflammatory) nih.gov |

| Carboxamide | C3 | Bradykinin receptor antagonism (anti-inflammatory) nih.gov |

| Morpholine/Oxadiazole | - | Enhanced water solubility and bioavailability for VEGFR-2 inhibition acs.org |

| N-Benzyl Group | N1 | Enhanced antibacterial and antifungal activity nih.gov |

Rational Design Principles for Enhancing Therapeutic Potential

The insights gained from extensive SAR studies have paved the way for the rational design of benzimidazole derivatives with enhanced therapeutic potential. The primary goal of rational drug design is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

One key principle is the strategic modification of the benzimidazole scaffold at positions known to influence biological activity, namely N1, C2, C5, and C6. nih.gov For instance, the introduction of specific substituents at the N1 position can be used to fine-tune the compound's activity and selectivity. nih.gov

Another important design principle is the incorporation of additional heterocyclic moieties to expand the chemical space and introduce new biological activities. nih.gov This approach has been successfully employed to develop benzimidazole derivatives with potent antimicrobial and antiviral properties. nih.govnih.gov

Furthermore, computational methods, such as molecular docking and molecular dynamics simulations, are increasingly being used to guide the design of new benzimidazole derivatives. acs.org These in silico tools allow researchers to predict how a molecule will interact with its biological target, thereby facilitating the design of compounds with improved binding affinity and efficacy. acs.org

The table below outlines some of the rational design principles applied to enhance the therapeutic potential of benzimidazole derivatives:

| Design Principle | Objective | Example |

| Strategic Substitution | Enhance potency and selectivity | Modifying substituents at N1, C2, C5, and C6 positions of the benzimidazole ring. nih.gov |

| Heterocyclic Ring Fusion/Incorporation | Introduce novel biological activities | Fusing a pyrimidine (B1678525) ring to the benzimidazole core to create Lck inhibitors. nih.gov |

| Computational Modeling | Predict binding affinity and guide design | Using molecular docking to design VEGFR-2 inhibitors. acs.org |

| Isosteric Replacement | Improve physicochemical properties | Replacing a functional group with another that has similar steric and electronic properties. |

By systematically applying these rational design principles, researchers continue to unlock the full therapeutic potential of the benzimidazole scaffold, leading to the development of new and improved drugs for a wide range of diseases.

Future Perspectives and Advanced Research Trajectories

Design and Synthesis of Multi-Target Benzimidazole (B57391) Derivatives

The complexity of many diseases, particularly cancer, has spurred a shift towards designing multi-target drugs that can modulate several signaling pathways simultaneously, potentially leading to improved therapeutic outcomes and overcoming drug resistance. mdpi.comnih.govnih.gov The 6-phenoxy-1H-benzimidazol-2-amine framework is an ideal candidate for such endeavors.

The synthesis of novel derivatives often begins with the condensation reaction of o-phenylenediamines with various aldehydes. arabjchem.orgnih.govnih.gov This foundational reaction allows for extensive diversification. For instance, researchers have successfully created hybrids of benzimidazole with other pharmacologically active motifs like hydrazones, oxadiazoles, and triazoles to generate compounds with multi-kinase inhibitory activity. acs.orgmdpi.comnih.gov

Key strategies in the design of multi-target agents include:

Structural Hybridization: Combining the benzimidazole core with other known pharmacophores. For example, incorporating a morpholine-benzimidazole-oxadiazole structure has yielded potent VEGFR-2 inhibitors. acs.org

Substitution Pattern Modification: Altering substituents at various positions on the benzimidazole ring and the phenoxy group can fine-tune the compound's binding affinity for different targets. Halogen substitutions, for instance, have been shown to enhance inhibitory activity against key kinases like EGFR, HER2, and mTOR. mdpi.com

N-Alkylation: Introducing alkyl chains of varying lengths at the N-1 position of the benzimidazole ring can improve properties like lipophilicity, which is crucial for cell membrane penetration. nih.govacs.org

These synthetic efforts have led to the identification of compounds with potent, dual, or multi-kinase inhibitory profiles, targeting critical cancer-related proteins such as EGFR, VEGFR-2, PDGFR, and HER2. nih.govresearchgate.net

Exploration of Novel Biological Pathways and Targets

While much of the research on benzimidazole derivatives has focused on kinase inhibition, future investigations are expanding to uncover new biological pathways and molecular targets. The versatility of the benzimidazole scaffold suggests its potential to interact with a wide range of biological molecules beyond kinases. nih.gov

One area of growing interest is the targeting of enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of purines and some amino acids. nih.govrsc.org Some N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have shown promising inhibitory activity against DHFR. nih.gov Another enzyme of interest is topoisomerase II (Topo II), which is involved in DNA replication and is a target for some anticancer drugs. nih.gov

Future research directions will likely involve:

Phenotypic Screening: Testing derivatives against a wide array of cell lines and observing their effects to identify unexpected biological activities.

Proteomic and Genomic Approaches: Utilizing advanced analytical techniques to identify the specific proteins and genetic pathways that are modulated by these compounds.

Mechanism of Action Studies: For promising compounds, detailed investigations into how they induce effects like cell cycle arrest and apoptosis will be crucial. For example, studies have shown that some benzimidazole derivatives can upregulate pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2. mdpi.com

The table below summarizes some of the novel targets being explored for benzimidazole derivatives.

| Target Enzyme/Protein | Biological Role | Reference |

| Dihydrofolate Reductase (DHFR) | Biosynthesis of purines and amino acids | nih.govrsc.org |

| Topoisomerase II (Topo II) | DNA replication and transcription | nih.gov |

| p38α MAP kinase | Inflammatory response | nih.gov |

| Lymphocyte-specific protein tyrosine kinase (Lck) | T-cell signaling | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel molecules, saving significant time and resources.

In the context of this compound, AI and ML can be applied in several ways:

Virtual Screening: Computational methods like molecular docking and support vector machines (SVM) can be used to screen large virtual libraries of benzimidazole derivatives to identify those with the highest predicted affinity for specific biological targets. nih.gov This allows researchers to prioritize the synthesis of the most promising compounds.

Structure-Activity Relationship (SAR) Modeling: AI algorithms can build predictive models that correlate the structural features of benzimidazole derivatives with their biological activity. These SAR models can guide medicinal chemists in designing new analogs with improved potency and selectivity. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process is critical. ML models trained on existing data can forecast the drug-like properties of new benzimidazole derivatives. rsc.org

The use of these in silico techniques allows for a more rational and targeted approach to drug design, moving beyond traditional trial-and-error methods.

Synergistic Approaches in Combinatorial Research Strategies

To combat the complexity and adaptability of diseases like cancer, combination therapies that utilize drugs with different mechanisms of action are becoming increasingly common. The development of this compound derivatives can be strategically aligned with this trend.

Future research will likely focus on:

Combining Multi-Target Agents with Standard Chemotherapies: Investigating the synergistic effects of newly synthesized multi-kinase benzimidazole inhibitors when used in combination with existing anticancer drugs.

Targeting Resistance Pathways: Designing benzimidazole derivatives that specifically inhibit pathways known to cause resistance to current therapies.

Developing Dual-Action Compounds: Creating single molecules that not only inhibit key cancer-related targets but also possess other beneficial properties, such as antimicrobial activity, to help manage infections in immunocompromised cancer patients. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.